Benzylacyclouridine

Description

structure given in first source

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

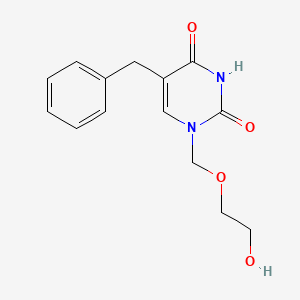

5-benzyl-1-(2-hydroxyethoxymethyl)pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O4/c17-6-7-20-10-16-9-12(13(18)15-14(16)19)8-11-4-2-1-3-5-11/h1-5,9,17H,6-8,10H2,(H,15,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPJAGILXQBHHSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=CN(C(=O)NC2=O)COCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30232034 | |

| Record name | 5-Benzylacyclouridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30232034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82857-69-0 | |

| Record name | Benzylacyclouridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=82857-69-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Benzylacyclouridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082857690 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Benzylacyclouridine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB07437 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 5-Benzylacyclouridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30232034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-benzyl-1-[(2-hydroxyethoxy)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-BENZYLACYCLOURIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0H851I3O9D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Benzylacyclouridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzylacyclouridine (BAU) is a potent and specific inhibitor of the enzyme uridine (B1682114) phosphorylase (UrdPase; EC 2.4.2.3), a key player in pyrimidine (B1678525) metabolism.[1][2] This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its molecular target, downstream cellular effects, and pharmacokinetic profile. The information is intended for researchers, scientists, and professionals involved in drug development and cancer therapeutics.

Core Mechanism of Action: Inhibition of Uridine Phosphorylase

The primary mechanism of action of this compound is the competitive inhibition of uridine phosphorylase.[3] Uridine phosphorylase catalyzes the reversible phosphorolysis of uridine to uracil (B121893) and ribose-1-phosphate.[4][5] This enzymatic reaction is a critical step in the catabolism of uridine. By inhibiting UrdPase, this compound effectively blocks the degradation of uridine, leading to an increase in plasma uridine levels.

There are two known homologues of uridine phosphorylase in vertebrates, UPP1 and UPP2. This compound has been shown to inhibit the metabolic activity of both UPP1 and UPP2. The inhibition of uridine phosphorylase by this compound is highly specific, with no significant effect on other enzymes such as thymidine (B127349) phosphorylase, uridine-cytidine kinase, or thymidine kinase.

Signaling Pathway

The inhibition of uridine phosphorylase by this compound has significant implications for cellular metabolism and the therapeutic efficacy of certain chemotherapeutic agents, particularly the fluoropyrimidine 5-fluorouracil (B62378) (5-FU).

Quantitative Data

The inhibitory potency and pharmacokinetic profile of this compound have been characterized in several preclinical and clinical studies.

Enzyme Inhibition

| Compound | Target Enzyme | Ki (nM) | Source |

| This compound (BAU) | Uridine Phosphorylase | 98 | |

| 5-(m-benzyloxybenzyl)-1-(2'-hydroxyethoxymethyl)uracil (BBAU) | Uridine Phosphorylase | 32 | |

| 5-Benzyluracil (BU) | Uridine Phosphorylase | 1575 | |

| 5-Benzyloxybenzyluracil (BBU) | Uridine Phosphorylase | 270 |

Preclinical Pharmacokinetics

| Species | Dose | Route | Half-life (t1/2) | Bioavailability | Source |

| Dogs | 30 mg/kg | p.o. | 1.8-3.6 h | 85% | |

| Dogs | 120 mg/kg | p.o. | 1.8-3.6 h | 42.5% | |

| Pigs | 120 mg/kg | p.o. | 1.6-2.3 h | 40% |

Phase I Clinical Trial Pharmacokinetics

| Dose (mg/m2) | Peak Plasma Concentration (µM) | Half-life (tβ1/2) (h) | Increase in Peak Uridine Concentration (%) | Source |

| 200 | 19 | 3.0-3.9 | 120 | |

| 400 | - | 3.0-3.9 | 150 | |

| 800 | - | 3.0-3.9 | 250 | |

| 1600 | 99 | 3.0-3.9 | 175 |

Experimental Protocols

Uridine Phosphorylase Inhibition Assay (Spectrophotometric Method)

A common method for determining the inhibitory activity of compounds against uridine phosphorylase involves a spectrophotometric assay. This protocol is based on methods described in the literature.

Objective: To measure the inhibition of uridine phosphorylase by this compound.

Principle: The catalytic activity of uridine phosphorylase is determined by measuring the change in absorbance at 280 nm, which is caused by the conversion of uridine to uracil.

Materials:

-

Recombinant human uridine phosphorylase (hUPP1 or hUPP2)

-

This compound (BAU)

-

Uridine

-

Inorganic phosphate (B84403) (Pi)

-

Buffer: 50 mM Tris pH 8.0, 300 mM KCl

-

UV-Vis Spectrophotometer

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

In a quartz cuvette, prepare the reaction mixture containing the buffer, a specific concentration of uridine phosphorylase (e.g., 40 µg/ml), and varying concentrations of this compound.

-

Initiate the reaction by adding uridine (e.g., to a final concentration of 0.3 mM) and inorganic phosphate (e.g., to a final concentration of 1 mM).

-

Immediately monitor the change in absorbance at 280 nm at a constant temperature (e.g., 25°C) for a set period.

-

The rate of the reaction is calculated from the linear portion of the absorbance versus time plot.

-

The inhibitory constant (Ki) can be determined by measuring the reaction rates at various substrate and inhibitor concentrations and fitting the data to the appropriate inhibition model (e.g., competitive inhibition).

In Vivo Pharmacokinetic Study

The following is a generalized protocol for an in vivo pharmacokinetic study based on preclinical and clinical studies of this compound.

Objective: To determine the pharmacokinetic parameters of this compound in an animal model or human subjects.

Procedure:

-

Dosing: Administer a single oral or intravenous dose of this compound to the subjects.

-

Sample Collection: Collect blood samples at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

-

Sample Processing: Process the blood samples to obtain plasma, which is then stored frozen until analysis.

-

Quantification: Analyze the plasma samples for this compound and uridine concentrations using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

-

Pharmacokinetic Analysis: Use the plasma concentration-time data to calculate pharmacokinetic parameters, including half-life (t1/2), peak plasma concentration (Cmax), time to peak concentration (Tmax), and area under the curve (AUC).

Conclusion

This compound is a potent and specific inhibitor of uridine phosphorylase, leading to elevated plasma uridine levels. This mechanism of action has been explored for its potential to modulate the therapeutic index of fluoropyrimidine-based chemotherapy. The quantitative data from preclinical and clinical studies provide a solid foundation for its further development. The experimental protocols outlined in this guide offer a framework for researchers to investigate the properties of this compound and similar uridine phosphorylase inhibitors.

References

- 1. Uridine phosophorylase: an important enzyme in pyrimidine metabolism and fluoropyrimidine activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Phase I clinical and pharmacological studies of this compound, a uridine phosphorylase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Uridine phosphorylase - Wikipedia [en.wikipedia.org]

- 5. What are Uridine phosphorylase inhibitors and how do they work? [synapse.patsnap.com]

The Discovery and Synthesis of Benzylacyclouridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzylacyclouridine (BAU), a potent and specific inhibitor of uridine (B1682114) phosphorylase (UPase), represents a significant development in the modulation of pyrimidine (B1678525) metabolism for therapeutic applications. This technical guide provides an in-depth overview of the discovery, synthesis, and mechanism of action of this compound. It details the scientific journey from its conceptualization as an acyclonucleoside analog to its evaluation in preclinical and clinical settings. This document includes a compilation of key quantitative data, detailed experimental protocols for its synthesis and biological evaluation, and visualizations of its interaction with metabolic pathways. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Discovery and Rationale

This compound, with the chemical name 5-benzyl-1-(2'-hydroxyethoxymethyl)uracil, was developed as a potent and specific inhibitor of uridine phosphorylase (EC 2.4.2.3), a key enzyme in the pyrimidine salvage pathway.[1][2] The discovery was rooted in the observation that both 5-benzyluracils and various pyrimidine acyclonucleosides exhibit inhibitory activity against this enzyme.[1] The synthesis of acyclonucleoside analogs of 5-benzyluracil (B1204335) led to the identification of this compound as a highly potent inhibitor.[1]

The primary rationale for developing a uridine phosphorylase inhibitor was to modulate the metabolism of endogenous uridine and pyrimidine-based chemotherapeutic agents, most notably 5-fluorouracil (B62378) (5-FU).[3] Uridine phosphorylase catalyzes the reversible phosphorolysis of uridine to uracil (B121893) and ribose-1-phosphate. By inhibiting this enzyme, this compound increases the plasma and tissue concentrations of uridine. This elevation of uridine levels can rescue normal tissues from the toxic effects of 5-FU, thereby potentially widening its therapeutic index. Furthermore, preclinical studies have demonstrated that pre-administration of this compound can enhance the cytotoxicity of 5-FU in various cancer cell lines.

Chemical Synthesis

Synthesis of 5-Benzyluracil

A common method for the synthesis of 5-benzyluracil involves the condensation of an appropriate β-ketoester with urea (B33335) or a derivative. A more direct patented method involves the catalytic reduction of a 5-benzyl-6-methanesulfonyloxy-2,4-(1H,3H)-pyrimidinedione intermediate.

Synthesis of this compound

The final step in the synthesis of this compound involves the N1-alkylation of 5-benzyluracil with a protected 2-hydroxyethoxymethyl side chain. A general procedure for the synthesis of N-1 substituted uracil derivatives often involves a silylation step to activate the uracil ring, followed by condensation with an appropriate electrophile.

Quantitative Data

The biological activity and pharmacokinetic profile of this compound have been characterized in numerous preclinical and clinical studies. The following tables summarize key quantitative data.

| Parameter | Value | Species/System | Reference |

| In Vitro Activity | |||

| Ki for Uridine Phosphorylase | 98 nM | Mouse Liver Cytosol | |

| IC50 for Uridine Phosphorylase | ~1.4 nM for potent analogs | Murine Liver | |

| Preclinical Pharmacokinetics | |||

| Half-life (t1/2) | 1.8 - 3.6 h | Dogs | |

| Bioavailability (30 mg/kg, p.o.) | 85% | Dogs | |

| Bioavailability (120 mg/kg, p.o.) | 42.5% | Dogs | |

| Half-life (t1/2) | 1.6 - 2.3 h | Pigs | |

| Bioavailability (120 mg/kg, p.o.) | 40% | Pigs | |

| Phase I Clinical Trial Data | |||

| Oral Dose Range | 200 - 1600 mg/m² | Human | |

| Peak Plasma Concentration (200 mg/m²) | 19 µM | Human | |

| Peak Plasma Concentration (1600 mg/m²) | 99 µM | Human | |

| Half-life (tβ1/2) | 3.0 - 3.9 h | Human | |

| Increase in Peak Uridine (200 mg/m²) | 120% | Human | |

| Increase in Peak Uridine (400 mg/m²) | 150% | Human | |

| Increase in Peak Uridine (800 mg/m²) | 250% | Human | |

| Increase in Peak Uridine (1600 mg/m²) | 175% | Human |

Table 1: Quantitative Biological and Pharmacokinetic Data for this compound

Experimental Protocols

Chemical Synthesis of this compound (Plausible Route)

Step 1: Synthesis of 5-Benzyluracil (based on patented method)

-

A solution of 5-benzyl-6-methanesulfonyloxy-2,4-(1H,3H)-pyrimidinedione (3 g) and triethylamine (B128534) (2.1 ml) in methanol (B129727) is hydrogenated in the presence of 5% Pd/C (0.3 g) for 3 hours at 35°C.

-

5% NaOH (2.5 eq) is added, and the catalyst is filtered off.

-

The solution is acidified to pH 2 with 10% HCl.

-

The precipitated white solid is collected by filtration, washed with water and ether, and dried under vacuum to yield 5-benzyl-2,4-(1H,3H)-pyrimidinedione.

Step 2: Synthesis of 5-benzyl-1-(2'-hydroxyethoxymethyl)uracil (General Method)

-

A mixture of 5-benzyluracil (5.60 mmol) and ammonium (B1175870) chloride (5.60 mmol) in hexamethyldisilazane (B44280) (HMDS, 15 mL) is refluxed for 10 hours until a clear solution is obtained.

-

Excess silylating reagent is removed under vacuum to yield the silylated 5-benzyluracil.

-

To the residual oil of the silylated 5-benzyluracil, an equimolar amount of 2-(chloromethoxy)ethyl acetate (B1210297) is added.

-

The reaction mixture is heated at 160–170 °C for 1 hour.

-

The resulting oil is dissolved in ethyl acetate, treated with isopropanol, and evaporated.

-

The crude product is then deprotected (e.g., via hydrolysis of the acetate group) and purified by chromatography to yield 5-benzyl-1-(2'-hydroxyethoxymethyl)uracil.

Uridine Phosphorylase Activity Assay (Spectrophotometric Method)

This protocol is based on the principle that uridine phosphorylase catalyzes the phosphorolysis of uridine to uracil and ribose-1-phosphate. The activity can be determined by measuring the decrease in absorbance at 262 nm, the wavelength at which uridine has a higher extinction coefficient than uracil.

-

Reagents:

-

Phosphate (B84403) buffer (e.g., 100 mM potassium phosphate, pH 7.4)

-

Uridine solution (substrate, e.g., 1 mM in phosphate buffer)

-

Purified uridine phosphorylase or cell lysate containing the enzyme

-

This compound solution (inhibitor, various concentrations for IC50 determination)

-

-

Procedure:

-

Set up a reaction mixture in a quartz cuvette containing phosphate buffer and uridine solution.

-

To determine inhibitor activity, add varying concentrations of this compound to the reaction mixture and pre-incubate with the enzyme.

-

Initiate the reaction by adding the enzyme source.

-

Monitor the decrease in absorbance at 262 nm over time using a spectrophotometer.

-

The rate of the reaction is proportional to the enzyme activity.

-

Calculate the specific activity of the enzyme (units/mg protein) and the IC50 value for this compound.

-

An alternative colorimetric assay can also be employed, where the product of a coupled enzymatic reaction is measured.

Signaling Pathways and Mechanism of Action

This compound's primary mechanism of action is the competitive inhibition of uridine phosphorylase. This enzyme is central to the pyrimidine salvage pathway. The inhibition of uridine phosphorylase by this compound has significant downstream effects, particularly in the context of cancer chemotherapy with 5-fluorouracil.

Uridine Phosphorylase Inhibition

Caption: Inhibition of Uridine Phosphorylase by this compound.

Interaction with 5-Fluorouracil Metabolism

The inhibition of uridine phosphorylase by this compound significantly impacts the metabolic pathway of 5-fluorouracil, leading to enhanced therapeutic efficacy.

Caption: this compound's modulation of 5-FU metabolism.

By inhibiting uridine phosphorylase, this compound prevents the degradation of uridine, leading to its accumulation. This increased pool of uridine is thought to compete with 5-fluorouracil for anabolic pathways, leading to a more selective effect of 5-FU on tumor cells. Additionally, the inhibition of uridine phosphorylase can lead to an increased formation of 5-FU nucleotide metabolites (FUMP, FdUMP, FUTP, and FdUTP) within tumor cells, resulting in enhanced inhibition of thymidylate synthase and increased incorporation into RNA and DNA, ultimately leading to greater cytotoxicity.

Conclusion

This compound stands as a testament to the power of rational drug design in targeting specific enzymatic pathways for therapeutic benefit. Its discovery as a potent and specific inhibitor of uridine phosphorylase has opened new avenues for enhancing the efficacy and reducing the toxicity of pyrimidine-based chemotherapies. The comprehensive data and protocols presented in this guide are intended to facilitate further research and development in this promising area of oncology and medicinal chemistry. The continued exploration of this compound and its analogs may lead to improved treatment regimens for a variety of cancers.

References

- 1. 5-benzylacyclouridine and 5-benzyloxythis compound, potent inhibitors of uridine phosphorylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. DNAmod: 5-benzyl-1-(2-hydroxyethoxymethyl)uracil [dnamod.hoffmanlab.org]

- 3. Phase I clinical and pharmacological studies of this compound, a uridine phosphorylase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

The Synergistic Cytotoxicity of Benzylacyclouridine and 5-Fluorouracil: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the synergistic relationship between benzylacyclouridine (BAU) and the widely used chemotherapeutic agent 5-fluorouracil (B62378) (5-FU). This compound, a potent inhibitor of uridine (B1682114) phosphorylase (UrdPase), has been shown to significantly enhance the cytotoxic effects of 5-FU against various cancer cell lines, particularly in human prostate cancer. This document provides a comprehensive overview of the underlying mechanisms, quantitative data from key studies, detailed experimental protocols, and visual representations of the involved pathways and workflows.

Core Mechanism of Action: Amplifying 5-FU's Efficacy

The primary mechanism by which this compound potentiates the cytotoxicity of 5-fluorouracil lies in its ability to specifically inhibit the enzyme uridine phosphorylase (UrdPase).[1][2] UrdPase is a key enzyme in the pyrimidine (B1678525) salvage pathway and is responsible for the catabolism of uridine. By inhibiting this enzyme, BAU effectively increases the intracellular concentration and prolongs the half-life of 5-FU and its metabolites.[3]

This inhibition leads to a cascade of events that amplify the anticancer effects of 5-FU:

-

Enhanced Formation of Active Metabolites: The blockage of UrdPase activity results in a greater conversion of 5-FU into its active cytotoxic metabolites: fluorodeoxyuridine monophosphate (FdUMP), fluorodeoxyuridine triphosphate (FdUTP), and fluorouridine triphosphate (FUTP).[2]

-

Increased Thymidylate Synthase (TS) Inhibition: FdUMP is a potent inhibitor of thymidylate synthase (TS), a critical enzyme for DNA synthesis and repair. The increased levels of FdUMP lead to a more profound and sustained inhibition of TS.[2]

-

Elevated Incorporation into RNA and DNA: Higher concentrations of FUTP and FdUTP result in their increased misincorporation into RNA and DNA, respectively, leading to errors in transcription, translation, and DNA replication, ultimately triggering apoptosis.

Quantitative Data: In Vitro and In Vivo Efficacy

Studies have demonstrated a significant enhancement of 5-FU's cytotoxic effects in the presence of this compound across various cancer cell lines, most notably in human prostate cancer cells PC-3 and DU-145.

In Vitro Cytotoxicity

Table 1: Summary of this compound's Effect on 5-FU Cytotoxicity

| Cell Line | Cancer Type | Drug Combination | Observed Effect | Reference |

| PC-3 | Human Prostate Cancer | 5-FU + BAU | Enhanced cytotoxic activity | |

| DU-145 | Human Prostate Cancer | 5-FU + BAU | Enhanced cytotoxic activity |

In Vivo Antitumor Activity

Preclinical studies using animal models have corroborated the in vitro findings. The combination of BAU and 5-FU has shown superior antitumor activity compared to 5-FU alone, without a corresponding increase in host toxicity.

Table 2: In Vivo Antitumor Efficacy of 5-FU and BAU Combination

| Animal Model | Tumor Xenograft | Treatment Group | Outcome | Reference |

| Nude Mice | PC-3 Human Prostate Cancer | 5-FU alone | Moderate tumor growth inhibition | |

| Nude Mice | PC-3 Human Prostate Cancer | 5-FU + BAU | Significantly greater tumor growth inhibition with no increased host toxicity |

Experimental Protocols

This section outlines the detailed methodologies for key experiments cited in the literature, providing a framework for researchers to replicate and build upon these findings.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard method for assessing cell viability and the cytotoxic effects of compounds.

-

Cell Culture: Human prostate cancer cell lines, PC-3 and DU-145, are cultured in a suitable medium (e.g., McCoy's 5a medium supplemented with 10% FBS, 1% penicillin-streptomycin) in a humidified incubator at 37°C with 5% CO2.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 5 x 10³ cells per well and allowed to attach overnight.

-

Drug Treatment: Cells are treated with varying concentrations of 5-FU, both in the presence and absence of a fixed, non-toxic concentration of this compound (e.g., 10 µM). Control wells receive the vehicle only.

-

Incubation: The plates are incubated for a period of 48 to 72 hours.

-

MTT Addition: After incubation, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

-

Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 N HCl in 10% SDS) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. IC50 values (the concentration of drug that inhibits cell growth by 50%) are determined from the dose-response curves.

Measurement of 5-FU Metabolites (HPLC)

This protocol describes the quantification of intracellular 5-FU metabolites.

-

Cell Treatment and Lysis: Cancer cells are treated with 5-FU with or without BAU for a specified time. After treatment, cells are harvested, washed with cold PBS, and lysed using a suitable extraction buffer (e.g., 60% methanol).

-

Sample Preparation: The cell lysates are centrifuged to pellet cellular debris. The supernatant, containing the metabolites, is collected and can be further purified using solid-phase extraction.

-

HPLC Analysis: The extracted metabolites are separated and quantified using a reverse-phase high-performance liquid chromatography (HPLC) system coupled with a UV or mass spectrometry detector.

-

Chromatographic Conditions: A C18 column is typically used with a mobile phase gradient of a buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., methanol).

-

Quantification: The concentrations of FdUMP, FdUTP, and FUTP are determined by comparing their peak areas to those of known standards.

In Vivo Antitumor Activity (Xenograft Model)

This protocol outlines a typical in vivo study to assess antitumor efficacy.

-

Animal Model: Male athymic nude mice (4-6 weeks old) are used.

-

Tumor Cell Implantation: PC-3 human prostate cancer cells (e.g., 5 x 10⁶ cells in a mixture of medium and Matrigel) are injected subcutaneously into the flank of each mouse.

-

Tumor Growth and Grouping: Tumors are allowed to grow to a palpable size (e.g., 100 mm³). The mice are then randomly assigned to different treatment groups (e.g., vehicle control, 5-FU alone, BAU alone, 5-FU + BAU).

-

Drug Administration: 5-FU is administered intraperitoneally (e.g., 50 mg/kg, daily for 5 days), and BAU is administered orally or intraperitoneally (e.g., 200 mg/kg, 1 hour before 5-FU).

-

Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers (Volume = 0.5 x length x width²).

-

Monitoring: The body weight and general health of the mice are monitored throughout the experiment to assess toxicity.

-

Endpoint: The experiment is terminated when tumors in the control group reach a predetermined size, and the tumors are excised and weighed.

-

Data Analysis: Tumor growth curves and final tumor weights are compared between the different treatment groups to evaluate antitumor efficacy.

Visualizations

The following diagrams illustrate the key pathways and experimental workflows described in this guide.

Caption: Mechanism of 5-FU metabolism and the inhibitory action of this compound.

Caption: Workflow for in vitro and in vivo evaluation of 5-FU and BAU synergy.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound enhances 5-fluorouracil cytotoxicity against human prostate cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effect of 5-benzylacyclouridine, a potent inhibitor of uridine phosphorylase, on the metabolism of circulating uridine by the isolated rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]

Benzylacyclouridine: A Potent Inhibitor of Uridine Phosphorylases UPP1 and UPP2

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Benzylacyclouridine (BAU) is a potent and specific inhibitor of uridine (B1682114) phosphorylase (UPP), a key enzyme in the pyrimidine (B1678525) salvage pathway.[1] UPP catalyzes the reversible phosphorolysis of uridine to uracil (B121893) and ribose-1-phosphate. In humans, two main isoforms of this enzyme exist: UPP1, which is widely distributed in various tissues, and UPP2, which is found predominantly in the kidney. Both UPP1 and UPP2 are involved in maintaining uridine homeostasis and are implicated in the metabolism of fluoropyrimidine chemotherapeutic agents, such as 5-fluorouracil (B62378) (5-FU). This technical guide provides an in-depth overview of the impact of this compound on the activity of both UPP1 and UPP2, including quantitative inhibitory data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.

Mechanism of Action

This compound acts as a competitive inhibitor of uridine phosphorylase, binding to the active site of the enzyme and preventing the binding of its natural substrate, uridine.[2] This inhibition leads to an increase in the plasma concentration of uridine and can modulate the therapeutic effects and side effects of fluoropyrimidine drugs.[1][3][4]

Quantitative Analysis of UPP1 and UPP2 Inhibition

One study has reported a Ki value of 98 nM for this compound against uridine phosphorylase. Given that UPP1 is the more extensively studied and widely expressed isoform, it is highly probable that this value pertains to the inhibition of UPP1.

| Inhibitor | Target Enzyme | Inhibition Constant (Ki) | Reference |

| This compound (BAU) | Uridine Phosphorylase (likely UPP1) | 98 nM |

It is important to note that the absence of directly comparable inhibitory data for UPP2 highlights a gap in the current research landscape. Further studies are required to precisely quantify the differential inhibitory effects of this compound on UPP1 and UPP2.

Signaling Pathways and Experimental Visualization

To better understand the role of UPP1 and UPP2 and the mechanism of their inhibition by this compound, the following diagrams illustrate the relevant signaling pathway and a general experimental workflow for assessing enzyme inhibition.

Experimental Protocols

The following are detailed methodologies for assessing the inhibitory activity of this compound on UPP1 and UPP2, based on established protocols.

Protocol 1: Recombinant Human UPP1 Inhibition Assay

This protocol is adapted from methods used for studying recombinant human UPP1.

1. Materials and Reagents:

- Recombinant Human UPP1 Enzyme

- This compound (BAU)

- Uridine

- Potassium Phosphate Buffer (pH 7.4)

- DMSO (for dissolving BAU)

- 96-well microplates

- Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

2. Enzyme Preparation:

- Purify recombinant human UPP1 as previously described.

- Determine the protein concentration using a standard method (e.g., Bradford assay).

- Store the enzyme at -80°C in appropriate aliquots.

3. Assay Procedure:

- Prepare a stock solution of BAU in DMSO. Create a serial dilution of BAU in the assay buffer.

- Prepare a stock solution of uridine in the assay buffer.

- In a 96-well plate, add the following to each well:

- Phosphate buffer

- A fixed concentration of recombinant UPP1 enzyme.

- Varying concentrations of BAU (or DMSO for control).

- Pre-incubate the enzyme and inhibitor for 10-15 minutes at 37°C.

- Initiate the reaction by adding the uridine substrate.

- Incubate the reaction mixture at 37°C for a predetermined time, ensuring the reaction remains in the linear range.

- Stop the reaction by adding a quenching solution (e.g., strong acid).

4. Detection and Analysis:

- The formation of uracil can be monitored spectrophotometrically by the change in absorbance at a specific wavelength or by separating and quantifying the product using HPLC.

- Calculate the percentage of inhibition for each BAU concentration relative to the control (DMSO).

- Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the BAU concentration and fitting the data to a sigmoidal dose-response curve.

- Ki values can be determined using the Cheng-Prusoff equation if the inhibition mechanism and the Km of the substrate are known.

Protocol 2: UPP2 Activity Assay using Native Mouse Liver Lysate

This protocol is based on a method for measuring UPP2 activity in tissues from UPP1 knockout mice, ensuring the specific measurement of UPP2 activity.

1. Materials and Reagents:

- Livers from UPP1 knockout mice

- This compound (BAU)

- [³H]-uridine (radiolabeled substrate)

- Tris-HCl buffer (pH 7.5)

- Dithiothreitol (DTT) - optional, for studying redox effects

- Thin-Layer Chromatography (TLC) plates

- Scintillation counter and fluid

2. Tissue Homogenate Preparation:

- Isolate livers from UPP1 knockout mice and flash-freeze them in liquid nitrogen.

- Homogenize the frozen tissue in ice-cold Tris-HCl buffer.

- Centrifuge the homogenate to pellet cellular debris and collect the supernatant containing the cytosolic UPP2.

3. Enzyme Inhibition Assay:

- Prepare serial dilutions of BAU.

- In a reaction tube, combine:

- The liver lysate (source of UPP2).

- Varying concentrations of BAU.

- Tris-HCl buffer.

- Pre-incubate the mixture.

- Initiate the reaction by adding [³H]-uridine.

- Incubate at 37°C for a specific time.

- Stop the reaction (e.g., by heating or adding a quenching agent).

4. Product Separation and Quantification:

- Spot the reaction mixture onto a TLC plate.

- Separate the [³H]-uridine substrate from the [³H]-uracil product using an appropriate solvent system.

- Visualize the spots (e.g., using a phosphorimager) or scrape the corresponding sections of the TLC plate.

- Quantify the radioactivity in the substrate and product spots using a scintillation counter.

5. Data Analysis:

- Calculate the amount of [³H]-uracil formed in each reaction.

- Determine the percentage of inhibition at each BAU concentration compared to the no-inhibitor control.

- Calculate the IC50 value as described in the UPP1 protocol.

Conclusion

This compound is a well-established, potent inhibitor of uridine phosphorylases. While its inhibitory effect on UPP1 is better characterized with a reported Ki in the nanomolar range, it is also known to inhibit UPP2. The provided experimental protocols offer a framework for researchers to further investigate the specific inhibitory kinetics of this compound against both UPP1 and UPP2. A direct comparative analysis of the inhibitory potency of this compound on both isoforms would be a valuable contribution to the field, aiding in the development of more selective inhibitors for therapeutic applications, particularly in the context of cancer chemotherapy. The distinct regulatory mechanisms and tissue distribution of UPP1 and UPP2 suggest that isoform-specific inhibition could lead to improved therapeutic outcomes with reduced side effects.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Uridine phosphorylase-1 supports metastasis by altering immune and extracellular matrix landscapes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Phase I clinical and pharmacological studies of this compound, a uridine phosphorylase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Characterization of Benzylacyclouridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzylacyclouridine (BAU) is a potent and specific inhibitor of uridine (B1682114) phosphorylase (UPase), a key enzyme in the pyrimidine (B1678525) salvage pathway. By blocking the degradation of uridine, BAU can modulate the therapeutic effects and side-effect profiles of pyrimidine-based chemotherapeutic agents such as 5-fluorouracil (B62378) (5-FU). This technical guide provides an in-depth overview of the in vitro characterization of this compound, including its mechanism of action, quantitative analysis of its inhibitory activity, and detailed protocols for key experimental assays. Furthermore, this guide presents visual representations of relevant biological pathways and experimental workflows to facilitate a comprehensive understanding of BAU's in vitro properties.

Introduction

Uridine phosphorylase (UPase) catalyzes the reversible phosphorolysis of uridine to uracil (B121893) and ribose-1-phosphate, playing a crucial role in uridine homeostasis. In the context of cancer therapy, UPase can degrade fluoropyrimidine nucleosides, thereby reducing their cytotoxic efficacy. This compound (BAU) has emerged as a significant modulator of this pathway. As a potent and specific inhibitor of uridine phosphorylase, BAU prevents the breakdown of uridine and its analogs. This inhibition leads to an increase in plasma uridine levels, which can rescue normal tissues from the toxic effects of chemotherapeutic agents like 5-fluorouracil (5-FU). Conversely, by preventing the degradation of 5-FU, BAU can enhance its cytotoxic effects within tumor cells. This dual activity makes BAU a compound of significant interest for combination cancer chemotherapy.

Mechanism of Action

This compound acts as a competitive inhibitor of uridine phosphorylase (UPP1 and UPP2), binding to the active site of the enzyme and preventing the binding of its natural substrate, uridine. This inhibition blocks the first step in the catabolism of uridine. The pyrimidine salvage pathway, in which UPase plays a central role, is responsible for recycling pyrimidine bases for nucleotide synthesis. By inhibiting this enzyme, BAU disrupts pyrimidine metabolism, leading to an accumulation of uridine.

Signaling Pathway: Pyrimidine Salvage Pathway

The following diagram illustrates the pyrimidine salvage pathway, highlighting the role of uridine phosphorylase and the inhibitory action of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound's in vitro activity.

Table 1: Enzyme Inhibition Data

| Compound | Target Enzyme | Inhibition Constant (Ki) | Reference |

| This compound (BAU) | Uridine Phosphorylase | 98 nM | |

| 5-Benzyloxythis compound (BBAU) | Uridine Phosphorylase | 32 nM | |

| 5 |

Methodological & Application

Application Notes and Protocols for In Vivo Study of Benzylacyclouridine in Mice

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzylacyclouridine (BAU) is a potent and specific inhibitor of uridine (B1682114) phosphorylase (UPP), the key enzyme responsible for the catabolism of uridine.[1] By inhibiting UPP, BAU can increase the plasma concentration of uridine, which has therapeutic implications, particularly in combination with fluoropyrimidine chemotherapies like 5-fluorouracil (B62378) (5-FU).[1][2] The co-administration of BAU with 5-FU has been shown to enhance the antitumor activity of 5-FU in preclinical models, including human prostate cancer xenografts, without a corresponding increase in host toxicity.[1] This document provides a detailed protocol for conducting in vivo studies in mice to evaluate the efficacy, pharmacokinetics, and safety of this compound, with a focus on its combination with 5-fluorouracil in a tumor xenograft model.

Mechanism of Action: this compound and 5-Fluorouracil Synergy

This compound's primary mechanism of action is the inhibition of uridine phosphorylase, which leads to an elevation of uridine levels in the plasma and tissues.[1] When co-administered with 5-fluorouracil, this elevated uridine can enhance the therapeutic index of 5-FU through several proposed mechanisms. One key mechanism is the increased formation of cytotoxic 5-FU metabolites, such as FdUMP, FdUTP, and FUTP, within tumor cells, leading to enhanced inhibition of thymidylate synthase and increased incorporation into tumor cell RNA and DNA.

References

Application Notes and Protocols for Cell Culture Assays Using Benzylacyclouridine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Benzylacyclouridine (BAU), a potent and specific inhibitor of uridine (B1682114) phosphorylase (UPase), in various cell culture assays. The primary application of BAU is to enhance the cytotoxic effects of chemotherapeutic agents like 5-fluorouracil (B62378) (5-FU) in cancer cell lines. This document outlines the mechanism of action, provides detailed experimental protocols for key assays, and presents relevant quantitative data to facilitate the design and execution of experiments in a research setting.

Mechanism of Action

This compound is a competitive inhibitor of uridine phosphorylase (UPase), an enzyme crucial for pyrimidine (B1678525) metabolism.[1] UPase catalyzes the reversible phosphorolysis of uridine to uracil (B121893) and ribose-1-phosphate.[2] By inhibiting UPase, BAU leads to an accumulation of intracellular uridine.[3] In the context of cancer therapy, this inhibition has a significant impact on the efficacy of 5-fluorouracil (5-FU). 5-FU is a pyrimidine analog that, upon activation to its nucleotide forms (FdUMP, FdUTP, and FUTP), exerts its cytotoxic effects by inhibiting thymidylate synthase (TS) and by being incorporated into RNA and DNA.[4] BAU enhances the cytotoxicity of 5-FU by preventing the degradation of 5-fluorouridine (B13573) (a metabolite of 5-FU) back to 5-FU, thereby increasing the intracellular pool of active 5-FU metabolites.[4] This synergistic effect makes the combination of BAU and 5-FU a promising strategy in cancer research.

Data Presentation

The following tables summarize key quantitative data from preclinical and clinical studies involving this compound.

Table 1: In Vitro Efficacy of this compound

| Parameter | Cell Line | Concentration of BAU | Effect | Reference |

| Uridine Clearance | Isolated Rat Liver | 20 µM | Reduced rapid clearance of uridine | |

| Uridine Clearance | Isolated Rat Liver | 100 µM | Dramatically reduced rapid clearance of uridine | |

| Uridine Half-life | Isolated Rat Liver | 20 µM | Increased ~10-fold (with 15 or 40 µM added uridine) | |

| 5-FU Cytotoxicity | PC-3 (Prostate Cancer) | Nontoxic concentration | Enhanced 5-FU cytotoxic activity | |

| 5-FU Cytotoxicity | DU-145 (Prostate Cancer) | Nontoxic concentration | Enhanced 5-FU cytotoxic activity |

Table 2: Pharmacokinetic Parameters of this compound in Preclinical Models

| Animal Model | Dose | Route | Half-life (t½) | Bioavailability | Reference |

| Dogs | 30 mg/kg | p.o. | 1.8 - 3.6 h | 85% | |

| Dogs | 120 mg/kg | p.o. | 1.8 - 3.6 h | 42.5% | |

| Pigs | 120 mg/kg | p.o. | 1.6 - 2.3 h | 40% |

Table 3: Phase I Clinical Trial Data of Single Oral Dose of this compound in Cancer Patients

| Dose (mg/m²) | Average Peak Plasma Concentration (µM) | Half-life (tβ½) (h) | Increase in Peak Uridine Concentration (%) |

| 200 | 19 | 3.0 - 3.9 | 120 |

| 400 | - | 3.0 - 3.9 | 150 |

| 800 | - | 3.0 - 3.9 | 250 |

| 1600 | 99 | 3.0 - 3.9 | 175 |

Data compiled from a Phase I clinical study.

Experimental Protocols

Detailed methodologies for key cell culture assays to evaluate the effects of this compound in combination with other agents are provided below.

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol is designed to assess the effect of this compound and 5-FU on the viability of adherent cancer cells.

Materials:

-

Adherent cancer cell line of interest

-

Complete cell culture medium

-

This compound (BAU)

-

5-Fluorouracil (5-FU)

-

96-well flat-bottom plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

-

Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of BAU and 5-FU, both alone and in combination, in complete culture medium.

-

Remove the medium from the wells and add 100 µL of the medium containing the test compounds. Include wells with vehicle control (e.g., DMSO) and untreated cells.

-

Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).

-

-

MTT Assay:

-

After the incubation period, add 10 µL of MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.

-

Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Incubate the plate at room temperature for at least 2 hours in the dark to ensure complete dissolution.

-

-

Data Acquisition:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

-

Protocol 2: Cell Proliferation Assessment using BrdU Incorporation Assay

This protocol measures the incorporation of Bromodeoxyuridine (BrdU) into newly synthesized DNA, providing a direct measure of cell proliferation.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound (BAU)

-

5-Fluorouracil (5-FU)

-

96-well plates

-

BrdU labeling solution (10 µM)

-

Fixing/Denaturing solution

-

Anti-BrdU primary antibody

-

HRP-conjugated secondary antibody

-

TMB substrate

-

Stop solution (e.g., 2N H₂SO₄)

-

Microplate reader

Procedure:

-

Cell Seeding and Treatment:

-

Follow steps 1 and 2 of the MTT assay protocol to seed and treat the cells with BAU, 5-FU, or their combination.

-

-

BrdU Labeling:

-

At the end of the treatment period, add 10 µL of BrdU labeling solution to each well.

-

Incubate the plate for 2-4 hours at 37°C.

-

-

Cell Fixation and Denaturation:

-

Carefully remove the medium and add 200 µL of Fixing/Denaturing solution to each well.

-

Incubate for 30 minutes at room temperature.

-

-

Immunodetection:

-

Remove the fixing solution and wash the wells three times with PBS.

-

Add 100 µL of diluted anti-BrdU primary antibody to each well and incubate for 1 hour at room temperature.

-

Wash the wells three times with PBS.

-

Add 100 µL of HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.

-

Wash the wells three times with PBS.

-

-

Signal Development and Measurement:

-

Add 100 µL of TMB substrate to each well and incubate until color develops (typically 15-30 minutes).

-

Add 100 µL of stop solution to each well.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Protocol 3: Apoptosis Detection using Annexin V/Propidium Iodide Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound (BAU)

-

5-Fluorouracil (5-FU)

-

6-well plates

-

Annexin V-FITC

-

Propidium Iodide (PI)

-

1X Binding Buffer

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment:

-

Seed cells in 6-well plates and allow them to attach overnight.

-

Treat the cells with BAU, 5-FU, or their combination for the desired duration.

-

-

Cell Harvesting:

-

Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.

-

Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.

-

-

Staining:

-

Wash the cells once with cold PBS.

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

-

Flow Cytometry Analysis:

-

Analyze the samples on a flow cytometer within one hour of staining.

-

FITC signal (Annexin V) is typically detected in the FL1 channel and PI signal in the FL2 channel.

-

Gate the cell populations:

-

Viable cells: Annexin V-negative and PI-negative

-

Early apoptotic cells: Annexin V-positive and PI-negative

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

-

Necrotic cells: Annexin V-negative and PI-positive

-

-

Mandatory Visualizations

Caption: Mechanism of action of this compound (BAU) and its synergistic effect with 5-Fluorouracil (5-FU).

Caption: Experimental workflow for the MTT cell viability assay.

Caption: Gating strategy for Annexin V/PI apoptosis assay.

References

- 1. Development of inhibitors of pyrimidine metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. What are Uridine phosphorylase inhibitors and how do they work? [synapse.patsnap.com]

- 3. Effect of 5-benzylacyclouridine, a potent inhibitor of uridine phosphorylase, on the metabolism of circulating uridine by the isolated rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound enhances 5-fluorouracil cytotoxicity against human prostate cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Evaluating the Synergistic Combination of Benzylacyclouridine and 5-Fluorouracil

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive experimental framework for investigating the synergistic anti-cancer effects of Benzylacyclouridine (BAU) in combination with the widely used chemotherapeutic agent, 5-Fluorouracil (5-FU). The protocols outlined below are designed to enable a thorough preclinical evaluation of this drug combination, from initial in vitro screening to in vivo efficacy studies.

Scientific Background

5-Fluorouracil (5-FU) is a pyrimidine (B1678525) analog that has been a cornerstone of cancer chemotherapy for decades. Its primary mechanism of action involves the inhibition of thymidylate synthase (TS), an enzyme crucial for the synthesis of thymidine, a necessary component of DNA. This disruption of DNA synthesis leads to "thymineless death" in rapidly dividing cancer cells. Additionally, 5-FU metabolites can be incorporated into both DNA and RNA, further contributing to its cytotoxic effects.

This compound (BAU) is a potent and specific inhibitor of the enzyme uridine (B1682114) phosphorylase (UrdPase). UrdPase plays a key role in the catabolism of uridine. By inhibiting UrdPase, BAU is hypothesized to increase the intracellular pool of uridine, which can then be converted to uridine monophosphate (UMP). This, in turn, can enhance the conversion of 5-FU to its active cytotoxic metabolites, such as fluorodeoxyuridine monophosphate (FdUMP), which directly inhibits thymidylate synthase, and fluorouridine triphosphate (FUTP), which gets incorporated into RNA. Preclinical studies have suggested that this combination can lead to enhanced antitumor activity without a proportional increase in host toxicity.

The experimental design detailed herein aims to systematically validate this synergistic interaction and elucidate the underlying molecular mechanisms.

Data Presentation: Summary of Quantitative Data

Clear and concise data presentation is critical for the interpretation of combination studies. The following tables provide templates for organizing quantitative data from the key experiments described in the protocols.

Table 1: In Vitro Cell Viability - IC50 Values (µM)

| Cell Line | 5-FU (Alone) | BAU (Alone) | 5-FU + BAU (Combination) | Combination Index (CI) |

| Cancer Cell Line 1 | ||||

| e.g., PC-3 (Prostate) | 15.2 | >100 | 5.8 | <1 (Synergistic) |

| e.g., HT-29 (Colon) | 8.5 | >100 | 3.1 | <1 (Synergistic) |

| Normal Cell Line 1 | ||||

| e.g., RWPE-1 (Prostate) | 45.7 | >100 | 35.2 | ~1 (Additive) |

Table 2: Apoptosis Analysis - Percentage of Apoptotic Cells (Annexin V Positive)

| Treatment Group | Cancer Cell Line 1 (%) | Normal Cell Line 1 (%) |

| Control (Vehicle) | 2.1 ± 0.5 | 1.8 ± 0.3 |

| 5-FU (IC50) | 25.4 ± 2.1 | 8.3 ± 1.1 |

| BAU (e.g., 10 µM) | 3.5 ± 0.8 | 2.5 ± 0.6 |

| 5-FU + BAU | 58.9 ± 4.5** | 12.1 ± 1.5 |

*Data presented as Mean ± SD. **p < 0.05 compared to 5-FU alone.

Table 3: Cell Cycle Analysis - Cell Population Distribution (%)

| Treatment Group | G0/G1 Phase | S Phase | G2/M Phase |

| Control (Vehicle) | 55.2 ± 3.1 | 28.9 ± 2.5 | 15.9 ± 1.8 |

| 5-FU (IC50) | 35.8 ± 2.8 | 45.1 ± 3.3 | 19.1 ± 2.2 |

| BAU (e.g., 10 µM) | 54.5 ± 3.5 | 29.5 ± 2.8 | 16.0 ± 1.9 |

| 5-FU + BAU | 20.1 ± 2.1 | 65.3 ± 4.1 | 14.6 ± 1.7 |

*Data presented as Mean ± SD. **p < 0.05 compared to 5-FU alone.

Table 4: In Vivo Xenograft Study - Tumor Volume and Body Weight

| Treatment Group | Average Tumor Volume (mm³) at Day 21 | Average Body Weight Change (%) |

| Vehicle Control | 1520 ± 180 | +5.2 ± 1.5 |

| 5-FU (e.g., 20 mg/kg) | 850 ± 110 | -3.1 ± 0.8 |

| BAU (e.g., 50 mg/kg) | 1450 ± 160 | +4.8 ± 1.2 |

| 5-FU + BAU | 320 ± 65** | -4.5 ± 1.1 |

*Data presented as Mean ± SEM. **p < 0.05 compared to 5-FU alone.

Experimental Protocols

In Vitro Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effects of BAU, 5-FU, and their combination on cancer and normal cell lines and to quantify the synergistic interaction.

Materials:

-

Cancer cell lines (e.g., prostate, colon, breast) and a non-tumorigenic control cell line.

-

Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS).

-

This compound (BAU) and 5-Fluorouracil (5-FU).

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS).

-

Dimethyl sulfoxide (B87167) (DMSO).

-

96-well microplates.

-

Multichannel pipette and plate reader.

Protocol:

-

Cell Seeding: Seed cells in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Drug Treatment:

-

Prepare serial dilutions of 5-FU and BAU in culture medium.

-

For single-drug treatments, add 100 µL of the respective drug dilutions to the wells.

-

For combination treatments, add 50 µL of 5-FU and 50 µL of BAU at fixed concentration ratios (e.g., based on their individual IC50 values).

-

Include vehicle-treated control wells.

-

-

Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle-treated control.

-

Determine the IC50 values for each treatment using dose-response curve fitting software (e.g., GraphPad Prism).

-

Calculate the Combination Index (CI) using the Chou-Talalay method to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).

-

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

Objective: To quantify the induction of apoptosis by the combination treatment.

Materials:

-

Cancer cell line of interest.

-

6-well plates.

-

BAU and 5-FU.

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer).

-

Flow cytometer.

Protocol:

-

Cell Culture and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with 5-FU alone, BAU alone, and the combination at their respective IC50 concentrations for 48 hours.

-

Cell Harvesting: Harvest the cells (including floating cells in the medium) by trypsinization and wash twice with cold PBS.

-

Staining: Resuspend the cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within 1 hour.

-

Data Interpretation:

-

Annexin V-positive/PI-negative cells are in early apoptosis.

-

Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

-

Cell Cycle Analysis (Propidium Iodide Staining)

Objective: To determine the effect of the drug combination on cell cycle progression.

Materials:

-

Cancer cell line of interest.

-

6-well plates.

-

BAU and 5-FU.

-

Propidium Iodide (PI) staining solution (containing PI and RNase A).

-

70% ethanol (B145695) (ice-cold).

-

Flow cytometer.

Protocol:

-

Cell Culture and Treatment: Seed and treat cells as described in the apoptosis assay protocol for 24 hours.

-

Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix by adding dropwise to ice-cold 70% ethanol while vortexing. Store at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution.

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Analysis: Analyze the DNA content by flow cytometry.

-

Data Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis

Objective: To investigate the molecular mechanisms underlying the synergistic effect, focusing on key proteins in DNA damage and apoptosis pathways.

Materials:

-

Cancer cell line of interest.

-

BAU and 5-FU.

-

RIPA lysis buffer with protease and phosphatase inhibitors.

-

Protein assay kit (e.g., BCA).

-

SDS-PAGE gels and electrophoresis apparatus.

-

Western blot transfer system.

-

PVDF or nitrocellulose membranes.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies (e.g., against Thymidylate Synthase, p53, cleaved PARP, cleaved Caspase-3, γH2AX, and a loading control like β-actin).

-

HRP-conjugated secondary antibodies.

-

Enhanced chemiluminescence (ECL) substrate.

-

Imaging system.

Protocol:

-

Protein Extraction: Treat cells as described previously. Lyse the cells in RIPA buffer, and quantify the protein concentration.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a membrane.

-

Immunoblotting:

-

Block the membrane for 1 hour at room temperature.

-

Incubate with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Add ECL substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities and normalize to the loading control to determine changes in protein expression levels.

In Vivo Xenograft Tumor Model

Objective: To evaluate the in vivo anti-tumor efficacy and safety of the BAU and 5-FU combination.

Materials:

-

Immunocompromised mice (e.g., athymic nude or NOD/SCID).

-

Cancer cell line that forms tumors in mice.

-

BAU and 5-FU formulated for in vivo administration.

-

Vehicle control solution.

-

Calipers for tumor measurement.

-

Animal balance.

Protocol:

-

Tumor Implantation: Subcutaneously inject cancer cells (e.g., 2-5 x 10^6 cells) into the flank of each mouse.

-

Tumor Growth and Grouping: Monitor tumor growth. When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (n=8-10 mice per group):

-

Group 1: Vehicle control.

-

Group 2: 5-FU alone.

-

Group 3: BAU alone.

-

Group 4: 5-FU + BAU combination.

-

-

Drug Administration: Administer the drugs according to a predetermined schedule and route (e.g., intraperitoneal injection for 5-FU, oral gavage for BAU) for a specified duration (e.g., 21 days).

-

Monitoring:

-

Measure tumor volume with calipers every 2-3 days using the formula: (Length x Width²)/2.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

Observe the general health and behavior of the animals.

-

-

Endpoint and Analysis: At the end of the study, euthanize the mice, and excise the tumors for weight measurement and further analysis (e.g., histology, immunohistochemistry).

-

Statistical Analysis: Compare tumor growth inhibition and body weight changes between the treatment groups using appropriate statistical tests (e.g., ANOVA).

Mandatory Visualizations

Caption: Signaling pathway of BAU and 5-FU combination therapy.

Application Notes and Protocols for HPLC Analysis of Benzylacyclouridine Pharmacokinetics

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed framework for the quantitative analysis of Benzylacyclouridine in plasma samples using High-Performance Liquid Chromatography (HPLC). The described method is essential for pharmacokinetic studies, enabling the determination of key parameters such as absorption, distribution, metabolism, and excretion (ADME) of this uridine (B1682114) phosphorylase inhibitor.

Introduction

Data Presentation

The following tables summarize key pharmacokinetic and method validation parameters that are critical for the assessment of this compound.

Table 1: Pharmacokinetic Parameters of this compound in Mice

| Parameter | Value | Units |

| Half-life (t½) | ~36 | min |

| Volume of Distribution (Vd) | 17 | mL |

| Clearance Rate | 0.3 | mL/min |

| Elimination Rate Constant | 0.019 | hr⁻¹ |

| Peak Plasma Time (Oral) | < 30 | min |

| Data derived from a study in C57BL/6 female mice[1]. |

Table 2: Typical HPLC Method Validation Parameters

| Parameter | Specification | Purpose |

| Linearity (r²) | ≥ 0.995 | Demonstrates a proportional relationship between concentration and detector response. |

| Accuracy (% Recovery) | 85 - 115% | Measures the closeness of the measured value to the true value. |

| Precision (% RSD) | ≤ 15% | Indicates the degree of scatter between a series of measurements. |

| Limit of Quantification (LOQ) | Signal-to-Noise Ratio ≥ 10 | The lowest concentration that can be quantitatively determined with acceptable precision and accuracy. |

| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3 | The lowest concentration that can be reliably detected. |

| Specificity | No interfering peaks at the retention time of the analyte. | Ensures that the signal measured is from the analyte of interest. |

| These are generally accepted criteria for bioanalytical method validation. |

Experimental Protocols

Sample Preparation: Protein Precipitation

This protocol describes the extraction of this compound from plasma samples by protein precipitation using acetonitrile (B52724). This method is efficient for removing high-molecular-weight proteins that can interfere with HPLC analysis.

Materials:

-

Biological plasma samples

-

Acetonitrile (HPLC grade)

-

Microcentrifuge tubes (1.5 mL)

-

Vortex mixer

-

Microcentrifuge

-

Syringe filters (0.22 µm)

-

HPLC vials

Procedure:

-

Pipette 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.

-

Add 300 µL of ice-cold acetonitrile to the plasma sample.

-

Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

-

Centrifuge the mixture at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully collect the supernatant without disturbing the protein pellet.

-

Filter the supernatant through a 0.22 µm syringe filter into a clean HPLC vial.

-

The sample is now ready for injection into the HPLC system.

HPLC Analysis Method

This section details the instrumental parameters for the analysis of this compound.

Instrumentation:

-

HPLC system with a gradient pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

-

C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

Chromatographic Conditions:

| Parameter | Recommended Setting |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient Program | Time (min) |

| 0.0 | |

| 15.0 | |

| 17.0 | |

| 17.1 | |

| 20.0 | |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Injection Volume | 10 µL |

| UV Detection Wavelength | ~260 nm (based on the uracil-like structure) |

System Suitability: Before sample analysis, perform at least five replicate injections of a standard solution to ensure the system is operating correctly. The relative standard deviation (RSD) of the peak area and retention time should be less than 2%.

Mandatory Visualizations

Signaling Pathway and Experimental Workflow Diagrams

Caption: Experimental workflow for HPLC analysis of this compound.

Disclaimer: This document provides a representative protocol. The specific parameters may require optimization for different HPLC systems and biological matrices.

References

Efficacy of Benzylacyclouridine in Xenograft Models: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzylacyclouridine (BAU) is a potent inhibitor of uridine (B1682114) phosphorylase (UPP), an enzyme pivotal in the pyrimidine (B1678525) salvage pathway. In oncology, BAU is primarily investigated as a modulator of 5-fluorouracil (B62378) (5-FU) chemotherapy. By inhibiting UPP, this compound prevents the degradation of uridine, which can enhance the therapeutic index of 5-FU. Preclinical studies, particularly in xenograft models of human cancer, have demonstrated that the combination of this compound with 5-FU leads to greater antitumor activity compared to 5-FU alone, without a corresponding increase in host toxicity. This document provides detailed application notes and protocols for determining the efficacy of this compound in combination with 5-FU in a human prostate cancer (PC-3) xenograft model.

Introduction

5-Fluorouracil, a cornerstone of chemotherapy for various solid tumors, exerts its cytotoxic effects through the inhibition of thymidylate synthase (TS) and incorporation into RNA and DNA. The efficacy of 5-FU can be enhanced by modulating its metabolic pathways. Uridine phosphorylase plays a dual role in 5-FU metabolism: it can convert 5-FU to the less active form, 5-fluorouridine, but it also degrades uridine, a nucleoside that can compete with 5-FU for cellular uptake and activation.

This compound, as a specific inhibitor of uridine phosphorylase, is hypothesized to potentiate the antitumor effects of 5-FU through several mechanisms:

-

Increased 5-FU Anabolite Formation: By preventing the degradation of uridine, BAU may lead to an increased intracellular pool of uridine. While seemingly counterintuitive, this can lead to an enhanced conversion of 5-FU to its active metabolites (FdUMP, FUTP, and FdUTP) within tumor cells.

-

Reduced 5-FU Catabolism: Inhibition of UPP can also directly prevent the conversion of 5-FU to inactive metabolites.

-

Host Protection: Elevated systemic uridine levels resulting from UPP inhibition may help rescue normal tissues from the toxic effects of 5-FU.

This document outlines the protocols for evaluating the synergistic antitumor activity of this compound and 5-FU in a preclinical setting using a PC-3 human prostate cancer xenograft model.

Data Presentation

The following tables present representative data on the efficacy of a uridine phosphorylase inhibitor, 5-(Phenylthio)acyclouridine (PTAU), in combination with 5-FU in human colon tumor xenografts, as specific quantitative data for this compound in PC-3 xenografts is not publicly available. This data serves as an illustrative example of the expected outcomes when evaluating such combinations.

Table 1: Efficacy of 5-FU and a Uridine Phosphorylase Inhibitor (PTAU) in DLD-1 Human Colon Tumor Xenografts

| Treatment Group | Dose | Mean Tumor Weight Reduction (%) | Survival Rate (%) |

| 5-FU | 50 mg/kg | 48 | 100 |

| 5-FU | 200 mg/kg | N/A | 0 |

| 5-FU + PTAU | 200 mg/kg + 120 mg/kg | ~60 | 63 |

| 5-FU + PTAU + Uridine | 200 mg/kg + 120 mg/kg + 1,320 mg/kg | 81-82 | 100 |

Table 2: Efficacy of 5-FU and a Uridine Phosphorylase Inhibitor (PTAU) in HCT-15 Human Colon Tumor Xenografts

| Treatment Group | Dose | Mean Tumor Weight Reduction (%) | Survival Rate (%) |

| 5-FU | 50 mg/kg | 59 | 100 |

| 5-FU | 200 mg/kg | N/A | 0 |

| 5-FU + PTAU | 200 mg/kg + 120 mg/kg | ~60 | 63 |

| 5-FU + PTAU + Uridine | 200 mg/kg + 120 mg/kg + 1,320 mg/kg | 81-82 | 100 |

Experimental Protocols

Protocol 1: PC-3 Human Prostate Cancer Xenograft Model

This protocol describes the establishment of a subcutaneous PC-3 xenograft model in immunocompromised mice.

Materials:

-

PC-3 human prostate cancer cell line

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

-

Trypsin-EDTA

-

Phosphate-buffered saline (PBS), sterile

-

Matrigel® Basement Membrane Matrix

-

Male athymic nude mice (nu/nu), 6-8 weeks old

-

Syringes (1 mL) and needles (27-gauge)

-

Calipers

Procedure:

-

Cell Culture: Culture PC-3 cells in RPMI-1640 medium at 37°C in a humidified atmosphere of 5% CO2. Passage cells every 2-3 days to maintain exponential growth.

-

Cell Preparation for Injection:

-

On the day of injection, harvest cells by trypsinization.

-

Wash the cells once with complete medium and then once with sterile PBS.

-

Resuspend the cell pellet in a 1:1 mixture of sterile PBS and Matrigel® to a final concentration of 5 x 10^6 cells per 100 µL. Keep the cell suspension on ice.

-

-

Tumor Cell Implantation:

-

Anesthetize the mice according to approved institutional animal care and use committee (IACUC) protocols.

-

Inject 100 µL of the cell suspension (5 x 10^6 cells) subcutaneously into the right flank of each mouse.

-

-

Tumor Growth Monitoring:

-

Monitor the mice for tumor formation.

-

Once tumors are palpable, measure the tumor dimensions with calipers 2-3 times per week.

-

Calculate tumor volume using the formula: Volume = (Length x Width^2) / 2.

-

Monitor the body weight and overall health of the mice regularly.

-

-

Randomization: When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment groups.

Protocol 2: In Vivo Efficacy Study of this compound and 5-FU

This protocol outlines the treatment and monitoring of tumor-bearing mice to evaluate the efficacy of the combination therapy.

Materials:

-

Tumor-bearing mice from Protocol 1

-

This compound (BAU)

-

5-Fluorouracil (5-FU)

-

Vehicle for BAU (e.g., 0.5% carboxymethylcellulose)

-

Vehicle for 5-FU (e.g., sterile saline)

-

Gavage needles

-

Syringes and needles for injection

Procedure:

-

Treatment Groups: Establish treatment groups such as:

-

Group 1: Vehicle control

-

Group 2: this compound alone

-

Group 3: 5-FU alone

-

Group 4: this compound + 5-FU

-

-

Drug Administration (Example Schedule):

-

Administer this compound orally (e.g., by gavage) at a predetermined dose once or twice daily.

-

Administer 5-FU intraperitoneally at a predetermined dose, for example, 1 hour after the first daily dose of this compound, on a schedule such as once daily for 5 consecutive days.

-

-

Monitoring:

-

Continue to measure tumor volume and body weight 2-3 times per week.

-

Observe the mice for any signs of toxicity.

-

-

Endpoint:

-

The study may be terminated when tumors in the control group reach a predetermined maximum size (e.g., 2000 mm³), or at a fixed time point.

-

At the end of the study, euthanize the mice according to IACUC guidelines.

-

Excise the tumors, weigh them, and, if required, process them for further analysis (e.g., histology, biomarker analysis).

-

Visualizations

Signaling Pathway